molecular formula C11H19N3O B2631358 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole CAS No. 1245536-19-9

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No. B2631358
CAS RN: 1245536-19-9
M. Wt: 209.293
InChI Key: QSKIZEWZYKSGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have a selective inhibitory effect on the activity of certain kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid protein in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. It has also been shown to have anti-inflammatory and insecticidal effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the study of its potential use in the treatment of other diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole involves the reaction of butyl hydrazine with 4-piperidone, followed by the addition of acetic anhydride and acetic acid. The reaction mixture is then heated at a high temperature to yield the desired product. This method has been optimized to produce high yields of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole with a purity of over 98%.

Scientific Research Applications

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent and as an insecticide.

properties

IUPAC Name

3-butyl-5-piperidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-3-4-10-13-11(15-14-10)9-5-7-12-8-6-9/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKIZEWZYKSGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole

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